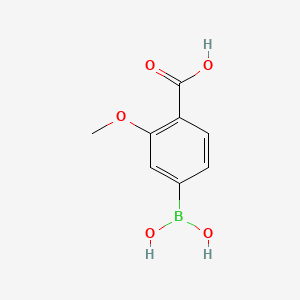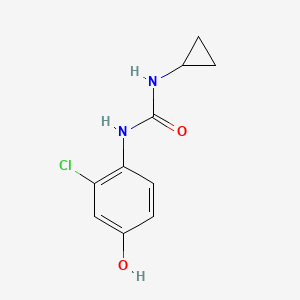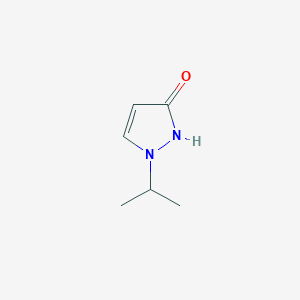
4-(4-Amino-2-fluorofenoxi)picolinamida
Descripción general
Descripción
4-(4-Amino-2-fluorophenoxy)picolinamide is a useful research compound. Its molecular formula is C12H10FN3O2 and its molecular weight is 247.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Amino-2-fluorophenoxy)picolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Amino-2-fluorophenoxy)picolinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal
4-(4-Amino-2-fluorofenoxi)picolinamida: se utiliza en química medicinal como intermedio para la síntesis de varios compuestos farmacéuticos. Su estructura es fundamental en la creación de medicamentos que se dirigen a receptores o enzimas específicos dentro del cuerpo. El átomo de flúor en particular puede influir en gran medida en la actividad biológica de estos compuestos, haciéndolos más selectivos o potentes .
Agricultura
En el sector agrícola, este compuesto sirve como precursor químico en el desarrollo de pesticidas. Su capacidad de incorporarse a estructuras de piridina, que son comunes en muchos herbicidas e insecticidas, lo hace valioso para crear nuevas formulaciones que sean más efectivas contra las plagas y menos dañinas para el medio ambiente .
Ciencia de Materiales
Las aplicaciones en ciencia de materiales incluyen el desarrollo de nuevos compuestos orgánicos que pueden utilizarse en varios procesos industriales. This compound puede contribuir a la síntesis de polímeros o recubrimientos con propiedades mejoradas, como una mayor estabilidad térmica o resistencia química .
Ciencia Ambiental
La investigación en ciencias ambientales puede beneficiarse de este compuesto a través de la creación de métodos de detección sensibles para los contaminantes. Sus propiedades químicas únicas podrían aprovecharse para desarrollar sensores o ensayos que puedan medir con precisión la presencia de sustancias nocivas en el suelo o el agua .
Bioquímica
En bioquímica, This compound es un candidato para estudiar las interacciones enzima-sustrato. Podría utilizarse para imitar ciertos sustratos o inhibidores naturales, permitiendo a los investigadores sondear los sitios activos de las enzimas y comprender sus mecanismos de acción .
Farmacología
La investigación farmacológica puede utilizar este compuesto para explorar nuevas vías terapéuticas. Al incorporarlo al diseño de fármacos, los científicos pueden investigar sus efectos en varios procesos fisiológicos, lo que podría conducir al descubrimiento de nuevos tratamientos para enfermedades .
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-amino-2-fluorophenoxy)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-9-5-7(14)1-2-11(9)18-8-3-4-16-10(6-8)12(15)17/h1-6H,14H2,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCUEPQNJNCDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=CC(=NC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631052 | |
| Record name | 4-(4-Amino-2-fluorophenoxy)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868733-71-5 | |
| Record name | 4-(4-Amino-2-fluorophenoxy)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine dihydrobromide](/img/structure/B1322969.png)






![[3-(4-Fluorophenoxy)propyl]methylamine](/img/structure/B1322990.png)
![[3-(2-Fluorophenoxy)propyl]methylamine](/img/structure/B1322991.png)


